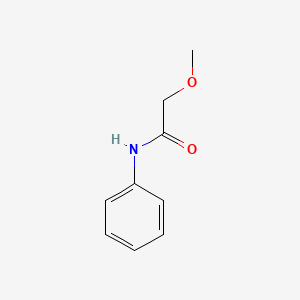

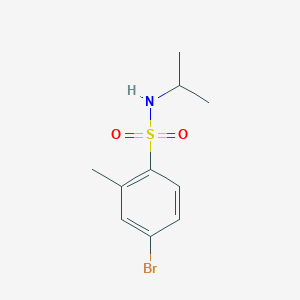

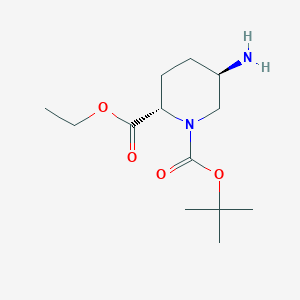

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular interactions, and potential biological activities. For instance, compounds with pyrrolidinyl groups and carboxylic acid functionalities are often explored for their biological properties, such as the glycine site antagonists described in paper , or the pyridine-2-carboxylic acid derivatives with antimicrobial activities in paper .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For example, the one-pot synthesis of pyridin-2(1H)-ones described in paper involves a Vilsmeier-Haack reaction, which could potentially be adapted for the synthesis of related compounds. Similarly, the deconjugative esterification of 2-cyclohexylideneacetic acids catalyzed by 4-(Pyrrolidin-1-yl)pyridine in paper suggests a method for introducing pyrrolidinyl groups into a cyclohexane ring, which could be relevant for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical reactivity and biological activity. The crystal structure analysis of a 1,2,4-triazole derivative in paper provides insights into how small changes in molecular orientation can significantly affect the properties of a molecule. This is relevant for understanding the conformational preferences of the target compound and how it might interact with biological targets.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the divergent cyclizations of acetic acids with electrophiles in paper demonstrate how different reaction conditions can lead to various cyclic structures. This knowledge can be applied to predict the reactivity of the target compound's carboxylic acid group and how it might be modified in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives in paper suggest that the target compound may also possess similar properties, given the structural similarities. Additionally, the spectroscopic characterizations and DFT calculations in the same paper provide a method for predicting the electronic properties of the target compound.

Applications De Recherche Scientifique

Application in RORγt Inverse Agonism

The compound 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid and its derivatives have been studied as RORγt inverse agonists. One such derivative demonstrated significant selectivity and desirable pharmacokinetic properties, showing potential for biological applications such as inhibiting IL-17 production in mouse models (Duan et al., 2019).

Organocatalysis in Chemical Reactions

Organocatalysts containing pyrrolidine and sulfone moieties, which are structurally similar to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, have shown high catalytic activity. These catalysts have been used for asymmetric Michael reactions of cyclohexanone and nitroolefins, indicating the compound's potential in facilitating specific organic transformations (Syu, Kao, & Lin, 2010).

Electrophilic Intramolecular Cyclization

Compounds structurally related to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid have been used in studies focused on electrophilic intramolecular cyclization (EIC). These studies explore the synthesis of arylthio-containing lactams, demonstrating the compound's role in creating complex molecular structures (Tsyzoryk et al., 2015).

Electroreduction Studies

Research involving the electroreduction of various substituents on pyridine rings, including carbamoyl groups, has implications for understanding the reactivity of related compounds like 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid. This research provides insights into potential synthetic applications and reaction mechanisms (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Antiproliferative and Antiinflammatory Activity

A 1,2,4-triazole derivative structurally related to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid was screened for antiproliferative and antiinflammatory activity. This study highlights the potential of such compounds in biomedical research (Mazur et al., 2011).

Deconjugative Esterification

4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification, involving compounds similar to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, highlights its potential use in creating new ester compounds through unique synthetic pathways (Sano et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHHEMNCHDRRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

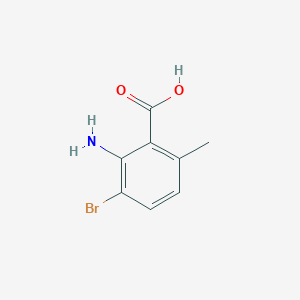

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)

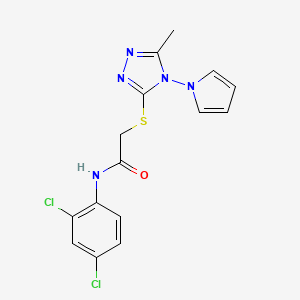

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)

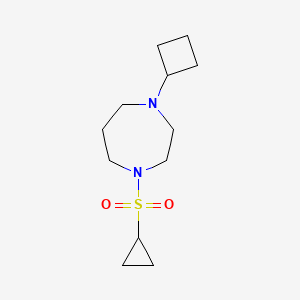

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)